molecular formula C7H4F3NO2 B13454908 6-(Trifluoromethoxy)picolinaldehyde

6-(Trifluoromethoxy)picolinaldehyde

Cat. No.: B13454908
M. Wt: 191.11 g/mol
InChI Key: JYTWNAMOXYYADL-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)picolinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a picolinaldehyde structure.

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

6-(trifluoromethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-1-2-5(4-12)11-6/h1-4H

InChI Key

JYTWNAMOXYYADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)picolinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

6-(Trifluoromethoxy)picolinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 6-(Trifluoromethoxy)picolinaldehyde stands out due to its trifluoromethoxy group, which offers distinct electronic properties compared to trifluoromethyl and other substituents. This uniqueness makes it a valuable compound in various research applications, providing advantages in terms of reactivity and stability .

Biological Activity

6-(Trifluoromethoxy)picolinaldehyde is an organic compound notable for its unique structure, which combines a picolinaldehyde backbone with a trifluoromethoxy substituent. This combination not only enhances its electronic properties but also significantly influences its biological activity. The compound has garnered attention in medicinal chemistry and organic synthesis due to its potential therapeutic applications.

  • Molecular Formula : C_7H_4F_3NO
  • Molecular Weight : 195.14 g/mol
  • Structural Characteristics : The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets, making it a candidate for various therapeutic applications.

Research indicates that the trifluoromethoxy group may enhance the compound's interaction with biological macromolecules, influencing enzyme activity and receptor binding. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.

Biological Activities

  • Anti-inflammatory Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially modulating various biochemical pathways.
  • Enzyme Interaction : Interaction studies have shown that this compound can influence the activity of specific enzymes, suggesting its role as a modulator in biochemical reactions.
  • Therapeutic Applications : Its unique properties make it a candidate for further exploration in drug development, particularly in targeting diseases that involve inflammation or enzyme dysregulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.
  • Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds revealed that this compound exhibited superior binding affinity due to the trifluoromethoxy substituent, enhancing its bioactivity.

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity Index
Picolinaldehyde1121-60-00.85
3-(Trifluoromethyl)benzaldehyde458-61-10.80
5-(Trifluoromethoxy)picolinaldehyde31191-05-60.78
5-Bromo-3-(trifluoromethoxy)picolinaldehyde25400-00-00.76
3-Chloro-6-(trifluoromethyl)picolinaldehyde1060810-27-60.74

This table illustrates the structural similarities between various compounds and emphasizes the unique properties of this compound.

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